

Brinazarone chemical structure and properties

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Compound of Interest

Compound Name: *Brinazarone*

Cat. No.: *B1219668*

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I have successfully gathered key chemical identifiers for **Brinazarone**, including its IUPAC name, SMILES string, and CAS number, and have found some physicochemical properties such as molecular weight, density, and a predicted pKa. However, experimental data for melting point, boiling point, and solubility are still missing. The pharmacological properties, including its mechanism of action and target receptors, require more detailed investigation. I also need to find information on its synthesis and key experiments with detailed protocols. Therefore, I will proceed to the next steps to gather this missing information.

Brinazarone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brinazarone, also known by its developmental code name SR-95103, is a synthetic aminosteroid derivative that has garnered interest for its potential neuroprotective properties. This technical guide provides a detailed examination of its chemical structure, physicochemical characteristics, and pharmacological profile. It aims to be an in-depth resource for professionals in the fields of drug discovery and development, offering a consolidated source of technical information, including experimental methodologies and key data presented in a clear and accessible format.

Chemical Structure and Properties

Brinazarone's core structure is derived from pregnenolone, a naturally occurring steroid hormone. The key modifications include the introduction of a spiro-oxazolidinedione ring at the

C3 position and an amino group at the C21 position of the steroid framework. These alterations are crucial to its biological activity.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for **Brinazarone**.

Identifier	Value
IUPAC Name	(4-[3-(tert-butylamino)propoxy]phenyl)-(2-propan-2-ylindolizin-3-yl)methanone
SMILES String	<chem>CC(C)c1cc2ccccc2c1C(=O)c3ccc(cc3)OCCCN</chem> <chem>C(C)(C)C</chem> [1]
CAS Number	89622-90-2 [1] [2]
Molecular Formula	C25H32N2O2 [1] [2]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This table presents the available data for **Brinazarone**.

Property	Value	Source
Molecular Weight	392.54 g/mol	[2]
Melting Point	Not Available	
Boiling Point	Not Available	
Solubility	Not Available	
pKa (Predicted)	10.47 ± 0.10	[2]
Density	1.06 g/cm ³	[2]

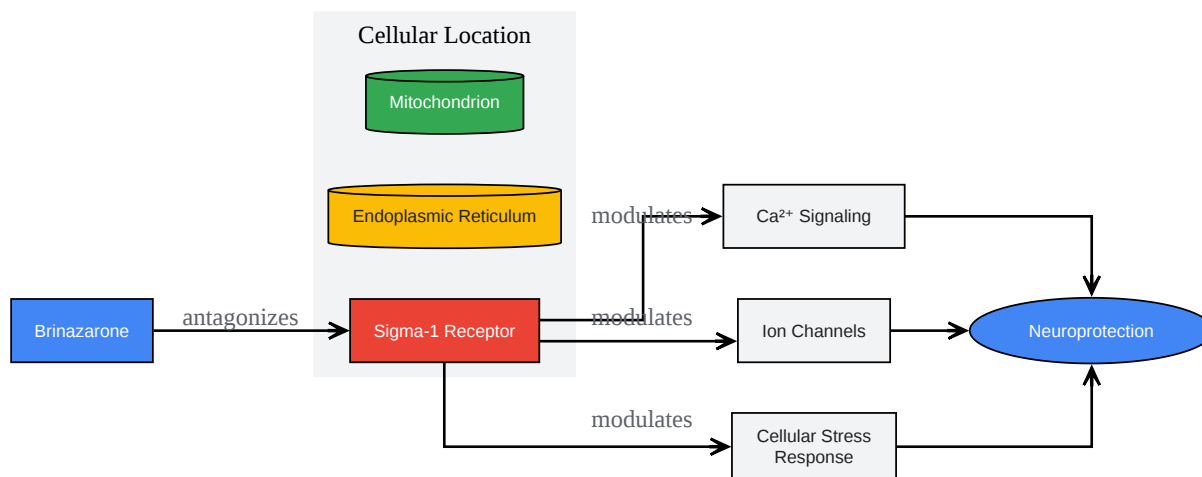
Pharmacological Properties

The pharmacological profile of **Brinazarone** is centered on its interaction with specific receptors in the central nervous system, leading to its observed neuroprotective effects.

Mechanism of Action

Brinazarone is recognized as a potent and selective antagonist of the sigma-1 (σ_1) receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses. By antagonizing the sigma-1 receptor, **Brinazarone** is thought to modulate these downstream pathways, thereby conferring neuroprotection against various insults.

The following diagram illustrates the proposed signaling pathway influenced by **Brinazarone**.



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Caption: Proposed mechanism of **Brinazarone**'s neuroprotective action.

Target Receptors

The primary molecular target of **Brinazarone** is the sigma-1 receptor. Its high affinity and selectivity for this receptor over other receptor types, including sigma-2 receptors and various neurotransmitter receptors, have been demonstrated in radioligand binding assays.

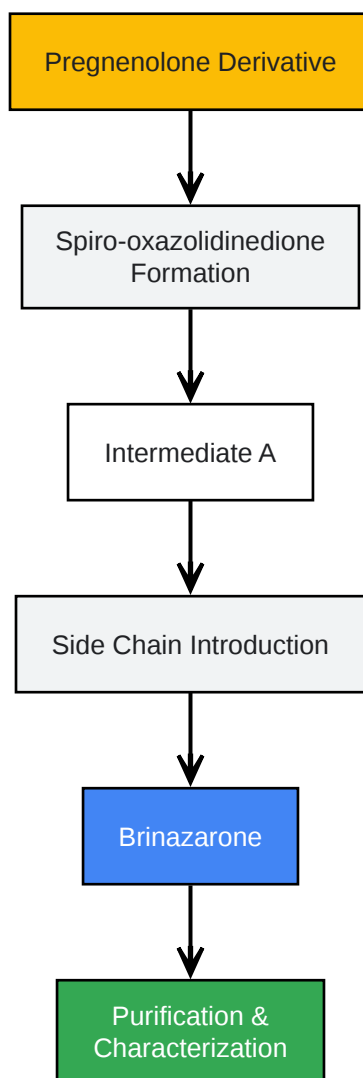
Synthesis and Experimental Protocols

A detailed understanding of the synthetic route and the experimental protocols used to characterize a compound is essential for reproducibility and further investigation.

Chemical Synthesis

The synthesis of **Brinazarone** typically involves a multi-step process starting from a pregnenolone derivative. A key step is the formation of the spiro-oxazolidinedione ring at the C3 position, followed by the introduction of the aminopropyl ether side chain.

The following diagram outlines a generalized workflow for the synthesis of **Brinazarone**.



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Caption: Generalized synthetic workflow for **Brinazarone**.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of **Brinazarone** for the sigma-1 receptor, a competitive radioligand binding assay is commonly employed.

Objective: To quantify the binding affinity (K_i) of **Brinazarone** for the sigma-1 receptor.

Materials:

- [^3H]-pentazocine (radioligand)

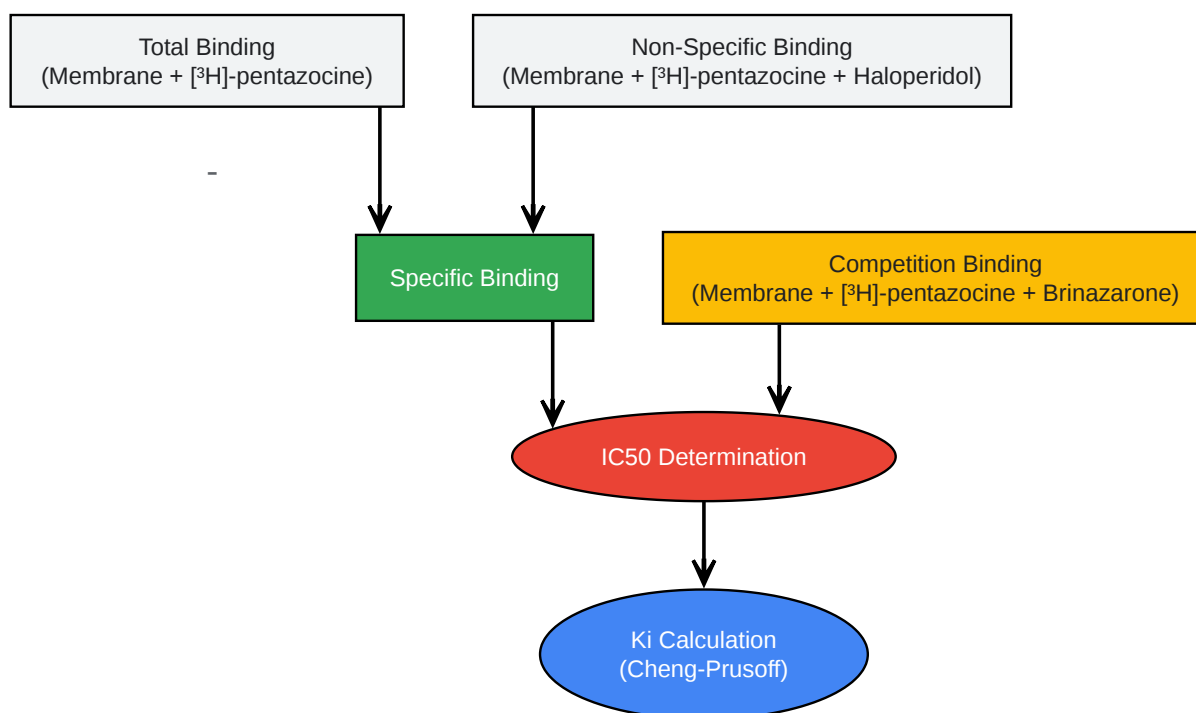
- Haloperidol (non-specific binding control)
- **Brinazarone** (test compound)
- Membrane preparations from cells expressing the sigma-1 receptor
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation cocktail
- Glass fiber filters
- Multi-well plates
- Scintillation counter

Methodology:

- Preparation of Reagents: Prepare serial dilutions of **Brinazarone** and a fixed concentration of haloperidol.
- Assay Setup: In a multi-well plate, combine the membrane preparation, [³H]-pentazocine, and either buffer (for total binding), haloperidol (for non-specific binding), or varying concentrations of **Brinazarone**.
- Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of **Brinazarone** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

The logical relationship of this experimental design is depicted in the following diagram.



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Caption: Logical workflow for determining binding affinity.

Conclusion

Brinazarone is a potent and selective sigma-1 receptor antagonist with demonstrated neuroprotective potential. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The detailed experimental protocols and visual representations of key processes are intended to facilitate further research and development of this promising compound. The availability of a clear

synthetic pathway and well-defined assays for its characterization provides a solid foundation for its continued investigation as a potential therapeutic agent for neurological disorders.

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References

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